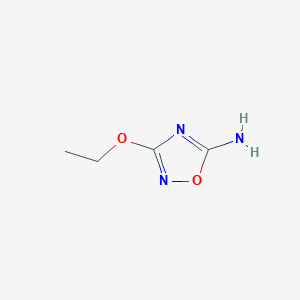

3-Ethoxy-1,2,4-oxadiazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

154020-14-1 |

|---|---|

Molecular Formula |

C4H7N3O2 |

Molecular Weight |

129.12 g/mol |

IUPAC Name |

3-ethoxy-1,2,4-oxadiazol-5-amine |

InChI |

InChI=1S/C4H7N3O2/c1-2-8-4-6-3(5)9-7-4/h2H2,1H3,(H2,5,6,7) |

InChI Key |

VTTXAPXKPUPOSJ-UHFFFAOYSA-N |

SMILES |

CCOC1=NOC(=N1)N |

Canonical SMILES |

CCOC1=NOC(=N1)N |

Synonyms |

1,2,4-Oxadiazol-5-amine,3-ethoxy-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethoxy 1,2,4 Oxadiazol 5 Amine and Analogous 1,2,4 Oxadiazoles

Classical and Contemporary Approaches to 1,2,4-Oxadiazole (B8745197) Ring Formation

The construction of the 1,2,4-oxadiazole ring can be broadly categorized into several key strategies. These include the cyclization of amidoxime (B1450833) derivatives, 1,3-dipolar cycloadditions, oxidative cyclizations, and multi-component reactions. Each approach offers distinct advantages concerning substrate scope, reaction conditions, and achievable substitution patterns.

Cyclization Reactions Involving Amidoximes (e.g., O-Acylation, Cyclocondensation with Carboxylic Acid Derivatives)

The most prevalent and versatile method for synthesizing 1,2,4-oxadiazoles involves the cyclization of amidoximes. chim.itnih.gov This approach, often referred to as a [4+1] synthesis, utilizes an amidoxime as the four-atom component and a carboxylic acid derivative as the one-atom component. chim.it The general pathway involves the O-acylation of an amidoxime to form an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the 1,2,4-oxadiazole ring. nih.govnih.gov

The O-acylation of amidoximes can be achieved using a variety of acylating agents, including acyl chlorides, anhydrides, and activated carboxylic acids. nih.govresearchgate.net The subsequent cyclization to the 1,2,4-oxadiazole can be promoted by heat or by using a base. nih.govnih.gov While thermal conditions often require high temperatures, base-catalyzed cyclizations can proceed at room temperature, particularly with the use of reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). mdpi.comnih.gov

One-pot procedures have also been developed where the amidoxime is reacted directly with a carboxylic acid or its ester in the presence of a base, such as sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO), without the need to isolate the O-acylamidoxime intermediate. mdpi.commdpi.com This approach has proven highly efficient in medicinal chemistry for generating libraries of 1,2,4-oxadiazoles. mdpi.com Carboxylic acids can be activated in situ using various coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chim.it

| Acylating Agent | Conditions | Advantages | Disadvantages |

| Acyl Chlorides | Base (e.g., pyridine, NaOH) | High reactivity | Formation of byproducts |

| Anhydrides | Base or heat | Readily available | Can require harsher conditions |

| Carboxylic Acids | Coupling agents (e.g., DCC, EDC) | Wide variety of acids available | Stoichiometric use of coupling agents |

| Esters | Strong base (e.g., NaOH/DMSO) | One-pot procedure | Limited to certain ester types |

1,3-Dipolar Cycloaddition Reactions (e.g., Nitrile Oxides with Nitriles)

An alternative and historically significant route to 1,2,4-oxadiazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. chim.itnih.gov This [3+2] cycloaddition reaction is a powerful tool for forming the heterocyclic ring. chim.it Nitrile oxides can be generated in situ from various precursors, such as the dehydration of α-nitroketones or the dehydrohalogenation of hydroximoyl halides. organic-chemistry.org

A challenge with this method can be the reactivity of the nitrile, as electron-deficient nitriles are typically required for efficient cycloaddition with electron-rich nitrile oxides. rsc.org However, inverse electron-demand 1,3-dipolar cycloadditions, where an electron-deficient nitrile oxide reacts with an electron-rich nitrile, have also been developed. rsc.org The use of catalysts, such as platinum(IV) complexes, can facilitate the cycloaddition under mild conditions. nih.gov Despite its utility, potential side reactions like the dimerization of the nitrile oxide can sometimes lower the yield of the desired 1,2,4-oxadiazole. nih.gov

Oxidative Cyclization Methodologies

More recent developments in 1,2,4-oxadiazole synthesis have focused on oxidative cyclization strategies. These methods involve the formation of the heterocyclic ring through the oxidative coupling of N-H and O-H or C-H bonds. mdpi.com For instance, N-acylguanidines can be cyclized to 3-amino-1,2,4-oxadiazoles using an oxidant like iodobenzene (B50100) diacetate (PIDA). mdpi.com Similarly, N-benzyl amidoximes can undergo oxidative cyclization using oxidants such as N-bromosuccinimide (NBS) or iodine in the presence of a base. nih.gov

Copper-catalyzed cascade reactions have also been employed, where amidines react with methylarenes in a one-pot oxidation-amination-cyclization process to form 3,5-disubstituted-1,2,4-oxadiazoles under mild conditions. nih.gov Another approach involves the electrochemical oxidative cyclization of N-benzyl amidoximes, which proceeds through an iminoxy radical intermediate. rsc.orgrsc.org These oxidative methods offer novel pathways to the 1,2,4-oxadiazole core, often with high efficiency and under mild conditions.

| Oxidative Method | Substrates | Oxidant/Catalyst | Key Features |

| Oxidative Coupling | N-acylguanidines | PhI(OAc)2 (PIDA) | Forms 3-amino-1,2,4-oxadiazoles |

| Oxidative Coupling | N-benzyl amidoximes | NBS/DBU or I2/K2CO3 | Formation of C-O bond |

| Cascade Reaction | Amidines and methylarenes | Copper catalyst, TBHP | One-pot tandem process |

| Electrochemical Cyclization | N-benzyl amidoximes | Anodic oxidation | Proceeds via iminoxy radical |

Multi-Component and Cascade Reactions for Diverse Substitution Patterns

Multi-component reactions (MCRs) and cascade reactions have emerged as powerful strategies for the rapid and efficient synthesis of complex molecules, including diversely substituted 1,2,4-oxadiazoles. mdpi.comnih.gov These reactions combine multiple starting materials in a single step to generate the final product, offering significant advantages in terms of atom economy and step efficiency.

An example of a cascade reaction is the tandem reaction of nitroalkenes with arenes and nitriles in the presence of a superacid like triflic acid (TfOH), which can produce 1,2,4-oxadiazoles in excellent yields and short reaction times. nih.gov Another multi-component approach involves the reaction of gem-dibromomethylarenes with amidoximes to afford 3,5-diarylsubstituted-1,2,4-oxadiazoles. nih.gov These methods provide access to a broad range of substitution patterns on the 1,2,4-oxadiazole ring, which is highly valuable for structure-activity relationship (SAR) studies in drug discovery.

Targeted Synthesis of 3-Ethoxy-1,2,4-oxadiazol-5-amine

While the general synthetic methodologies described above provide access to a wide variety of 1,2,4-oxadiazoles, the synthesis of specific analogs often requires tailored approaches. The synthesis of this compound is a case in point, where a specific reaction has been reported for its formation.

Reaction of O-ethyl S-methyl N-cyanocarbonimidothioate with Hydroxylamine (B1172632)

The synthesis of this compound can be achieved through the reaction of O-ethyl S-methyl N-cyanocarbonimidothioate with hydroxylamine. This specific reaction provides a direct route to the target molecule. While detailed mechanistic studies for this particular reaction are not extensively documented in the provided search results, it likely proceeds through a cyclization pathway involving the nucleophilic attack of hydroxylamine on the N-cyanocarbonimidothioate, followed by intramolecular ring closure and elimination of methanol (B129727) to form the 1,2,4-oxadiazole ring.

Exploration of Alternative Synthetic Routes to 3-Substituted-5-amino-1,2,4-oxadiazoles

The synthesis of 3-substituted-5-amino-1,2,4-oxadiazoles, a class of compounds to which this compound belongs, has been approached through several innovative methods. One notable strategy involves the intramolecular oxidative cyclization of N-acylguanidines. For instance, the use of (diacetoxyiodo)benzene (B116549) (PIDA) as an oxidant facilitates the formation of 3-amino-5-aryl-1,2,4-oxadiazoles from readily available starting materials with high functional group tolerance. rsc.org This method is valued for its operational simplicity and the use of a low-toxicity reagent. rsc.org

Another versatile route is the reaction of amidoximes with carbodiimides. This one-step synthesis has been shown to produce 5-amino-substituted 1,2,4-oxadiazole derivatives in high yields. researchgate.net The reaction conditions can be tailored based on the nature of the carbodiimide; for example, alkyl carbodiimides react effectively in toluene, while aromatic carbodiimides may require a solvent like DMF to facilitate the cyclization of the intermediate O-amidoxime adduct. researchgate.net

Furthermore, the transformation of 2-aminoimidazoles represents another synthetic pathway. Treatment of 4(5)-alkyl or aryl-2-aminoimidazoles with isoamyl nitrite (B80452) in acetic acid yields 2-amino-4(5)-hydroxyimino-4(5)H-imidazoles. These intermediates can then be transformed into 3-acyl or aroyl-5-amino-1,2,4-oxadiazoles. nih.gov

A summary of these alternative synthetic routes is presented in the table below.

| Starting Material(s) | Reagents/Conditions | Product Type | Key Advantages |

| N-Acylguanidines | PIDA (oxidant) | 3-Amino-5-aryl-1,2,4-oxadiazoles | Mild conditions, high functionality tolerance, operational simplicity. rsc.org |

| Amidoximes and Carbodiimides | Toluene or DMF | 5-Alkyl/Arylamino-1,2,4-oxadiazoles | One-step, high yields, versatile. researchgate.net |

| 2-Aminoimidazoles | Isoamyl nitrite, Acetic Acid | 3-Acyl/Aroyl-5-amino-1,2,4-oxadiazoles | Transformation of heterocyclic precursors. nih.gov |

Green Chemistry Principles in 1,2,4-Oxadiazole Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for 1,2,4-oxadiazoles, aiming to reduce environmental impact through various strategies.

Solvent-Free and Microwave-Assisted Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient construction of 1,2,4-oxadiazole rings. These methods often lead to significantly reduced reaction times, higher yields, and simplified work-up procedures compared to conventional heating. nih.govnih.gov One-pot, solvent-free microwave-assisted synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has been successfully demonstrated, highlighting the efficiency of this approach. nih.govclockss.org For example, the reaction of nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation and solvent-free conditions provides good to excellent yields of the desired products. organic-chemistry.org

The use of solid supports, such as potassium fluoride on alumina, can further enhance the efficiency of solvent-free microwave-assisted syntheses. nih.gov This technique not only eliminates the need for volatile organic solvents but also simplifies product isolation. nih.gov

The following table provides examples of microwave-assisted synthesis of 1,2,4-oxadiazoles.

| Reactants | Catalyst/Support | Conditions | Reaction Time | Yield |

| Amidoximes and Acyl Chlorides | Magnesia | Solvent-free, Microwave | Not Specified | High |

| Nitriles, Hydroxylamine, Meldrum's Acid | None | Solvent-free, Microwave | Not Specified | Good to Excellent organic-chemistry.org |

| Amidoximes and Dicyclohexylcarbodiimide | None | DMF, Focused Microwave Irradiation | Not Specified | 61-81% researchgate.net |

| Benzaldehyde, TosMIC, K3PO4 | None | Isopropanol, Microwave | 8 min | High acs.org |

Photocatalytic and Electrochemical Methods for Environmentally Benign Synthesis

Recent advancements in synthetic methodology have explored the use of photocatalysis and electrochemistry to forge the 1,2,4-oxadiazole scaffold under environmentally benign conditions. Electrochemical synthesis, for instance, utilizes electrons as a clean redox agent, avoiding the need for chemical oxidants. A method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from N-benzyl amidoximes has been developed through anodic oxidation. rsc.orgrsc.org This process is characterized by its simple operation, mild conditions, and high functional group compatibility. rsc.orgrsc.org

Photocatalysis offers another green alternative. While specific examples for this compound are not detailed, the synthesis of other oxadiazoles (B1248032) and isoxazoles has been achieved using polymeric carbon nitride materials as photocatalysts under visible light irradiation. researchgate.net These methods represent a move towards more sustainable chemical manufacturing.

Atom Economy and Sustainability Considerations in Synthetic Pathway Design

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in the synthesis into the final product. The design of synthetic pathways for 1,2,4-oxadiazoles is increasingly taking this into account. Traditional methods often involve multi-step procedures with the formation of byproducts, leading to lower atom economy.

In contrast, modern one-pot syntheses and cycloaddition reactions are being developed to improve atom economy. For example, the 1,3-dipolar cycloaddition of nitrile oxides to nitriles is an atom-economical approach to forming the 1,2,4-oxadiazole ring. nih.gov However, this reaction can be challenging due to the potential for side reactions. nih.gov The development of catalytic systems, such as those using platinum(IV), has shown promise in promoting the desired cycloaddition under mild conditions. nih.gov

Oxidative free radical conversion of N-benzyl amidoximes to 1,2,4-oxadiazoles is another strategy that has been developed in an atom-economical manner. rsc.org The focus on designing synthetic routes that minimize waste and maximize efficiency is a crucial aspect of sustainable chemistry in the production of 1,2,4-oxadiazoles and their derivatives. nih.gov

Chemical Reactivity and Transformation Mechanisms of 3 Ethoxy 1,2,4 Oxadiazol 5 Amine

Reactivity Profile of the 1,2,4-Oxadiazole (B8745197) Heterocycle

The 1,2,4-oxadiazole ring is a five-membered heterocycle characterized by its relatively low aromaticity and the presence of a weak O-N bond. psu.educhim.it This inherent instability makes the ring susceptible to a variety of chemical transformations, including ring-opening and rearrangement reactions. psu.educhim.it

Nucleophilic and Electrophilic Characteristics of Ring Atoms

The distribution of electrons within the 1,2,4-oxadiazole ring bestows distinct reactive properties upon its constituent atoms. The carbon atoms at positions 3 and 5 (C3 and C5) are electron-deficient and therefore serve as primary electrophilic sites, making them susceptible to attack by nucleophiles. chim.itresearchgate.net Conversely, the nitrogen atom at position 4 (N4) possesses a lone pair of electrons and exhibits nucleophilic character. chim.it

Susceptibility to Ring-Opening and Rearrangement Reactions

A hallmark of the 1,2,4-oxadiazole system is its propensity to undergo ring-opening and rearrangement reactions, often driven by the cleavage of the weak O-N bond. psu.educhim.it These transformations can be initiated by thermal, photochemical, or chemical means and frequently lead to the formation of more stable heterocyclic systems.

One of the most notable rearrangements is the Boulton–Katritzky Rearrangement (BKR) . This process typically involves a 1,2,4-oxadiazole bearing a side chain at the C3 position that contains a nucleophilic center. An intramolecular nucleophilic attack on the N2 atom of the oxadiazole ring initiates the rearrangement, leading to the formation of a new heterocyclic ring.

Another significant reaction pathway is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. In this process, a nucleophile initially attacks one of the electrophilic carbon atoms (C3 or C5) of the oxadiazole ring, leading to a ring-opened intermediate. Subsequent intramolecular cyclization and rearrangement result in the formation of a new heterocyclic product. This pathway is particularly relevant for the transformation of 1,2,4-oxadiazoles into other five- or six-membered heterocycles.

Reactions Involving the Ethoxy Substituent at Position 3

The ethoxy group at the C3 position of 3-Ethoxy-1,2,4-oxadiazol-5-amine primarily influences the electrophilicity of the C3 carbon. While the ethoxy group itself is not highly reactive, it can participate in nucleophilic substitution reactions where it acts as a leaving group. The reactivity is enhanced by the electron-withdrawing nature of the 1,2,4-oxadiazole ring.

In reactions with strong nucleophiles, the ethoxy group can be displaced to afford a variety of 3-substituted 1,2,4-oxadiazole derivatives. The susceptibility of the C3 position to nucleophilic attack is a key feature in the functionalization of this class of compounds. For instance, reactions with amines or other nucleophiles can lead to the introduction of new functional groups at this position, providing a pathway for the synthesis of diverse derivatives.

Reactions Involving the Amino Substituent at Position 5

The amino group at the C5 position is a versatile functional handle that allows for a wide range of chemical modifications. Its nucleophilic character is central to its reactivity, enabling derivatization and participation in cyclization reactions to form fused heterocyclic systems.

Functionalization and Derivatization Strategies for the Amine Group

The primary amino group at C5 can readily undergo reactions typical of amines. These derivatization strategies are crucial for modifying the compound's properties and for building more complex molecular architectures.

| Reaction Type | Reagents and Conditions | Product Type |

| Acylation | Acyl chlorides or anhydrides in the presence of a base | N-acylated derivatives (amides) |

| Sulfonylation | Sulfonyl chlorides in the presence of a base | N-sulfonylated derivatives (sulfonamides) |

| Alkylation | Alkyl halides in the presence of a base | N-alkylated derivatives |

| Urea Formation | Isocyanates | N-substituted ureas |

| Schiff Base Formation | Aldehydes or ketones | Imines (Schiff bases) |

These reactions provide a powerful toolkit for the synthesis of a library of derivatives from this compound, enabling the exploration of structure-activity relationships in various applications.

Transformations Leading to Other Heterocyclic Systems and Fused Rings

The amino group at C5, in conjunction with the inherent reactivity of the 1,2,4-oxadiazole ring, can be exploited to construct a variety of fused heterocyclic systems. These transformations often involve a cyclocondensation reaction where the amino group acts as a nucleophile, reacting with a suitable bifunctional electrophile.

One important transformation is the synthesis of psu.eduresearchgate.netmasterorganicchemistry.comtriazolo[1,5-a]pyrimidines . This can be achieved by reacting the 5-amino-1,2,4-oxadiazole (B13162853) moiety with β-dicarbonyl compounds or their equivalents. The reaction proceeds through an initial condensation of the amino group with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic system.

Another significant cyclization reaction involves the formation of imidazo[2,1-c] psu.eduresearchgate.netmasterorganicchemistry.comtriazoles . This can be accomplished by reacting the 5-amino-1,2,4-oxadiazole with α-haloketones. The reaction mechanism involves an initial N-alkylation of the amino group by the α-haloketone, followed by an intramolecular cyclization to form the fused imidazole (B134444) ring.

These transformations highlight the utility of this compound as a versatile building block in heterocyclic synthesis, providing access to a range of complex and potentially bioactive molecules.

Mechanistic Studies of Key Transformation Reactions

Detailed mechanistic studies, including kinetic and thermodynamic analyses and the characterization of reaction intermediates, are crucial for understanding the reactivity and potential applications of a chemical compound. However, such specific research for this compound is not documented in the available literature.

No specific studies providing kinetic data, such as reaction rates, rate constants, or activation energies, for the transformation reactions of this compound were identified. Similarly, thermodynamic analyses, including the determination of enthalpy, entropy, and Gibbs free energy changes for its reaction pathways, are absent from the current body of scientific literature.

General studies on the 1,2,4-oxadiazole ring system indicate a degree of aromaticity lower than that of other heterocycles like furan, which influences its reactivity. mdpi.comresearchgate.net The inherent strain and the weak O-N bond are key factors governing the types of reactions these compounds undergo, often leading to ring-opening and rearrangement reactions. chim.itpsu.eduresearchgate.net However, without specific experimental or computational studies on this compound, it is not possible to provide quantitative data on its reaction pathways.

The identification and characterization of transient species are fundamental to elucidating reaction mechanisms. For this compound, there is no available research that reports the isolation, spectroscopic characterization (e.g., NMR, IR, Mass Spectrometry), or theoretical modeling of any reaction intermediates.

Studies on other 1,2,4-oxadiazoles have shown that reactions can proceed through various intermediates, including open-chain species resulting from the cleavage of the O-N bond. chim.it Photochemical and thermal rearrangements of the 1,2,4-oxadiazole ring are known to involve zwitterionic, biradical, or nitrene-like intermediates. chim.itpsu.edu Nevertheless, in the absence of specific investigations for this compound, the nature of its specific intermediates remains uncharacterized.

Due to the lack of specific research findings, data tables for kinetic and thermodynamic parameters, as well as for the characterization of reaction intermediates for this compound, cannot be generated.

Advanced Characterization and Spectroscopic Analysis of 3 Ethoxy 1,2,4 Oxadiazol 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR)

¹H-NMR Data: Specific chemical shifts (δ) and coupling constants (J) for the protons of 3-Ethoxy-1,2,4-oxadiazol-5-amine are not available in the reviewed literature.

¹³C-NMR Data: Detailed chemical shift data for the carbon atoms of this compound could not be located.

2D-NMR Analysis: No published 2D-NMR studies for this specific compound were found.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by analyzing its vibrational modes. For this compound, these techniques would be expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the ethoxy group, C=N and N-O stretching of the oxadiazole ring, and C-O stretching of the ethoxy group.

IR Spectral Data: A detailed list of vibrational frequencies and their assignments for this compound is not available.

Raman Spectral Data: No Raman spectroscopic data for this compound has been reported in the literature surveyed.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and studying its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition. Analysis of the fragmentation pattern in the mass spectrum would provide insights into the stability of the oxadiazole ring and the lability of the ethoxy and amine substituents.

Molecular Weight Confirmation: While the theoretical molecular weight can be calculated, experimental mass spectrometry data confirming this for this compound was not found.

Fragmentation Analysis: Specific fragmentation pathways for this compound have not been documented.

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would determine its bond lengths, bond angles, and crystal packing, offering definitive proof of its structure and insights into intermolecular interactions such as hydrogen bonding involving the amine group.

Crystallographic Data: There are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other available resources.

Chromatographic Purity Assessment and Enantiomeric Separations (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of a compound. A validated HPLC method would be used to determine the percentage purity of a sample of this compound. As this compound is achiral, enantiomeric separation would not be applicable.

HPLC Purity Data: No specific HPLC methods or purity data for this compound have been reported.

Theoretical and Computational Chemistry of 3 Ethoxy 1,2,4 Oxadiazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular geometry of 3-Ethoxy-1,2,4-oxadiazol-5-amine. While specific DFT studies on this exact molecule are not extensively published, we can infer its properties from studies on analogous 1,2,4-oxadiazole (B8745197) derivatives. nih.govmdpi.comresearchgate.net

DFT calculations typically involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement. epstem.netresearchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles. For this compound, the geometry would be dictated by the planar 1,2,4-oxadiazole ring, with the ethoxy and amine groups adopting conformations that minimize steric hindrance.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.netresearchgate.net The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and stability; a larger gap generally implies lower reactivity. researchgate.net The distribution of these frontier orbitals indicates the likely sites for nucleophilic and electrophilic attack. In this compound, the lone pairs on the nitrogen and oxygen atoms of the ethoxy and amine groups, as well as the heteroatoms within the oxadiazole ring, would significantly influence the positions of the HOMO and LUMO.

Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which maps the electron density distribution onto the molecular surface. dntb.gov.ua This provides a visual representation of the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which is crucial for understanding intermolecular interactions. dntb.gov.ua

Table 1: Representative Calculated Properties for a Substituted 1,2,4-Oxadiazole Derivative

| Property | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Note: These values are illustrative and would vary for this compound.

Aromaticity and Stability Assessments of the 1,2,4-Oxadiazole Ring System

The 1,2,4-oxadiazole ring is classified as a five-membered heterocyclic system. Its aromaticity is a subject of considerable interest as it dictates the ring's stability and reactivity. Compared to other five-membered heterocycles, the 1,2,4-oxadiazole ring is considered to have a relatively low level of aromaticity. psu.educhim.it This reduced aromatic character is attributed to the presence of three heteroatoms (two nitrogen and one oxygen) and the inherent weakness of the N-O bond within the ring. psu.eduresearchgate.net

The lower aromaticity and the labile O-N bond contribute to the 1,2,4-oxadiazole ring's propensity to undergo thermal or photochemical rearrangements into more stable heterocyclic systems. psu.educhim.itresearchgate.net Despite this, the ring exhibits sufficient stability under normal physiological conditions to be a valuable scaffold in medicinal chemistry. mdpi.com The substituents on the ring can further influence its stability. In this compound, the electron-donating nature of the ethoxy and amine groups can affect the electron distribution within the ring, potentially modulating its stability and reactivity profile.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules like this compound. mdpi.comnih.gov These methods provide insights into the molecule's conformational flexibility and its potential interactions with biological targets.

Conformational analysis of this compound would focus on the rotational freedom of the ethoxy group and the orientation of the amine group relative to the oxadiazole ring. Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule is a key determinant of its biological activity.

MD simulations can model the interactions of this compound with a target protein at an atomic level over time. mdpi.com By placing the molecule in the active site of an enzyme or receptor, MD simulations can predict the stability of the binding pose and identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov For instance, the amine group and the oxygen atom of the ethoxy group in this compound could act as hydrogen bond donors and acceptors, respectively, forming crucial connections with amino acid residues in a protein's binding pocket. nih.gov

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling of Compound Behavior and Potentials

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. bohrium.comiaea.org For a class of compounds like 1,2,4-oxadiazole derivatives, QSAR models can be developed to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts. nih.govnih.gov

A 3D-QSAR study on 1,2,4-oxadiazole derivatives, for example, might involve aligning a set of known active and inactive compounds and then using statistical methods like Partial Least Squares (PLS) to correlate their structural features with their biological activity. nih.govresearchgate.net The resulting model can then be used to predict the activity of this compound.

The key to a successful QSAR model lies in the appropriate selection of molecular descriptors, which are numerical representations of the molecule's properties. These can include electronic descriptors (e.g., partial charges), steric descriptors (e.g., molecular volume), and hydrophobic descriptors (e.g., logP). The QSAR model for this compound would take into account the contributions of the ethoxy and amine groups to these descriptors.

Table 2: Key Parameters in a Typical 3D-QSAR Model for 1,2,4-Oxadiazole Derivatives

| Parameter | Description | Typical Value |

| q² (Cross-validated r²) | A measure of the model's internal predictive ability. | > 0.5 |

| r² (Non-cross-validated r²) | A measure of the model's ability to fit the training set data. | > 0.6 |

| pred_r² (External validation r²) | A measure of the model's ability to predict the activity of a test set. | > 0.5 |

Source: Adapted from studies on 1,2,4-oxadiazole derivatives. nih.govresearchgate.net

Bioisosteric Potential and Scaffold Design Principles for Novel Chemical Entities

The 1,2,4-oxadiazole ring is widely recognized in medicinal chemistry as a bioisostere for ester and amide functionalities. researchgate.netmdpi.comnih.govscispace.com Bioisosterism refers to the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's pharmacokinetic or pharmacodynamic profile. nih.gov

The ester and amide groups are susceptible to hydrolysis by esterases and amidases in the body, which can lead to rapid metabolism and poor bioavailability. The 1,2,4-oxadiazole ring, being more resistant to such enzymatic degradation, serves as a metabolically stable replacement. researchgate.netmdpi.com This makes the this compound scaffold an attractive starting point for the design of novel drug candidates. The oxadiazole ring can mimic the hydrogen bonding capabilities of esters and amides, allowing it to maintain favorable interactions with biological targets. mdpi.com

In the context of scaffold design, this compound offers two key points for diversification: the ethoxy group at the 3-position and the amine group at the 5-position. By modifying these substituents, chemists can fine-tune the compound's properties to optimize its potency, selectivity, and pharmacokinetic profile. The inherent properties of the 1,2,4-oxadiazole core, combined with the versatility of its substitution patterns, make it a valuable scaffold for the development of new chemical entities across a wide range of therapeutic areas. mdpi.comnih.gov

Exploration of 3 Ethoxy 1,2,4 Oxadiazol 5 Amine and Analogues in Interdisciplinary Research

Applications in Materials Science and Organic Electronics Research

The inherent chemical and thermal stability of the 1,2,4-oxadiazole (B8745197) ring, combined with its electronic characteristics, makes it an attractive building block for advanced materials. nih.gov Its electron-withdrawing nature and rigid planar structure are key features exploited in the development of novel organic electronic materials.

Derivatives of 1,2,4-oxadiazole have been recognized for their useful properties in the field of optoelectronics. researchgate.net They possess high photoluminescence quantum yields and have been integrated into various devices. nih.gov Research has highlighted their application as subunits in liquid crystals and as components in luminescent materials. lifechemicals.com The electron-deficient character of the oxadiazole ring is a critical attribute, making these compounds suitable for use in organic light-emitting diodes (OLEDs), particularly in blue phosphorescent devices, and in the construction of solar cells. nih.govnih.gov

The facile synthesis and structural versatility of 1,2,4-oxadiazoles allow for their incorporation into more complex molecular architectures, including polymers. researchgate.net Their stability and defined electronic properties are advantageous for creating materials with tailored functions. For instance, the 1,2,4-oxadiazole moiety has been used to create liquid crystals and ionic liquids, demonstrating its utility in the rational design of advanced materials. lifechemicals.com The coordination of oxadiazole-containing ligands with metal ions has also been explored as a strategy to develop new materials with specific optoelectronic properties. researchgate.netnih.gov

Role as a Scaffold for Ligand Design and Molecular Target Interaction Studies

In medicinal chemistry and drug discovery, the 1,2,4-oxadiazole nucleus is a privileged scaffold. Its value stems from its ability to act as a bioisostere for other chemical groups and its capacity to engage in specific interactions with biological macromolecules.

The 1,2,4-oxadiazole ring is widely utilized as a pharmacophore—a molecular framework responsible for a drug's biological activity. chim.itdntb.gov.ua A key application is its role as a bioisosteric replacement for ester and amide functionalities. lifechemicals.comnih.govresearchgate.net This substitution is a critical strategy in drug design to overcome metabolic instability, such as hydrolysis by esterases or amidases, thereby improving the pharmacokinetic profile of a potential drug molecule. nih.govnih.govresearchgate.net This bioisosterism allows the 1,2,4-oxadiazole ring to mimic the hydrogen bonding capabilities of esters and amides while being more resistant to metabolic breakdown. nih.gov The result is a diverse range of 1,2,4-oxadiazole-containing compounds with activities spanning anticancer, anti-inflammatory, antiviral, and antibacterial applications. nih.govijpsjournal.com

The 1,2,4-oxadiazole scaffold has been successfully incorporated into ligands designed to interact with a variety of enzymes and receptors. These interactions are fundamental to their therapeutic effects. For example, derivatives have been shown to bind to and inhibit G-protein coupled receptors such as the 5-hydroxytryptamine1B/D (5-HT1B/D) receptor. nih.gov More recent studies have focused on their role as modulators of metabotropic glutamate (B1630785) receptors, with specific analogues acting as positive allosteric modulators (PAMs) for the mGlu4 receptor. nih.gov Other research has demonstrated the design of 1,2,4-oxadiazoles as agonists for the peroxisome proliferator-activated receptor-alpha (PPAR-α) and as agents that affect the acetylcholine (B1216132) receptor. rsc.orgnih.gov Docking studies have also elucidated the potential binding modes of these compounds with enzymes like caspase-3. mdpi.com

| 1,2,4-Oxadiazole Analogue Class | Molecular Target | Interaction Type | Therapeutic Area | Reference |

|---|---|---|---|---|

| General Derivatives | 5-Hydroxytryptamine1B/D (5-HT1B/D) Receptor | Inhibitor / Antagonist | Neurology / Psychiatry | nih.gov |

| N-(3-chloro-4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)picolinamide | Metabotropic Glutamate Receptor 4 (mGlu4) | Positive Allosteric Modulator (PAM) | Neurology / Antipsychotic | nih.gov |

| 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole Derivatives | Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) | Agonist | Oncology | rsc.org |

| Haloalkyl-substituted 1,2,4-Oxadiazoles | Acetylcholine Receptor (Nematode) | Nematicidal Agent | Agriculture | nih.gov |

| General Derivatives | Caspase-3 | Activator | Oncology | mdpi.com |

| Aryl Carboxylic Acid Derivatives | Papain-like Protease (PLpro) | Inhibitor | Antiviral (SARS-CoV-2) | ipbcams.ac.cn |

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. For the 1,2,4-oxadiazole class, numerous SAR studies have been conducted to guide the rational design of new therapeutic agents. dntb.gov.uanih.gov These investigations systematically modify the substituents at the C3 and C5 positions of the oxadiazole ring to determine how these changes affect biological activity. For instance, extensive SAR studies on 1,2,4-oxadiazole antibiotics have defined the structural requirements for potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov These studies found that specific hydrophobic and halogen-containing substituents were well-tolerated and often enhanced antibacterial efficacy. nih.gov Similarly, quantitative structure-activity relationship (QSAR) models have been developed to correlate the structural features of 1,2,4-oxadiazole derivatives with their activity as caspase-3 activators, identifying that the addition of highly electronegative substitutions may increase activity. mdpi.com

| Compound Class | Target/Activity | Key SAR Findings | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole Antibiotics | Antibacterial (Gram-positive) | 4-phenol, 4-chloropyrazole, or 5-indole substitutions at one position were favored. Hydrophobic and halogen substituents on other rings were well-tolerated and often improved activity. | nih.govnih.gov |

| Caspase-3 Activators | Anticancer | QSAR models indicated that hydrogen bonding and the addition of high electronegativity substitutions may be responsible for increased activity. | mdpi.com |

| PLpro Inhibitors | Antiviral (SARS-CoV-2) | Systematic modification of aryl carboxylic acid moieties provided insights into structural requirements for potent inhibition. | ipbcams.ac.cn |

| Antiproliferative Agents | Anticancer (various cell lines) | The presence of electron-donating groups (EDG) on substituent rings generally improved activity, while electron-withdrawing groups (EWG) decreased potency. | mdpi.com |

Development of Hybrid Molecules and Conjugates for Enhanced Research Utility

The strategic design of hybrid molecules and conjugates that incorporate the 1,2,4-oxadiazole scaffold represents a significant and expanding area of interdisciplinary research. This approach, known as molecular hybridization, involves covalently linking two or more distinct pharmacophores or bioactive moieties to create a single, new chemical entity. google.com The resulting hybrid molecule often exhibits enhanced biological activity, improved pharmacokinetic properties, or a novel mechanism of action compared to its individual components. google.com The 1,2,4-oxadiazole ring is a particularly attractive building block for this strategy due to its favorable physicochemical properties and its ability to act as a bioisosteric replacement for ester and amide groups, which can offer greater metabolic stability. google.com

The rationale behind developing hybrid molecules containing a 1,2,4-oxadiazole core is multifaceted. Researchers aim to:

Target Multiple Biological Pathways: By combining pharmacophores that act on different biological targets, hybrid molecules can address complex diseases with a multi-pronged approach.

Enhance Binding Affinity and Selectivity: The spatial arrangement of different functional groups in a hybrid molecule can lead to more specific and stronger interactions with a biological target.

Overcome Drug Resistance: Hybrid molecules may exhibit activity against resistant strains of pathogens or cancer cells by acting on alternative targets or through novel mechanisms.

A notable, though currently limited in publicly available research, example within this class is 3-Ethoxy-1,2,4-oxadiazol-5-amine . While specific studies detailing its incorporation into hybrid molecules are not extensively documented, its structure represents a versatile scaffold for such synthetic endeavors. The presence of the ethoxy and amine groups provides synthetic handles for conjugation with other molecules.

Broader research into 1,2,4-oxadiazole-based hybrids has yielded several promising classes of molecules with significant potential in various research fields.

Table of 1,2,4-Oxadiazole-Based Hybrid Molecules

| Hybrid Class | Constituent Moieties | Research Focus |

| 1,2,4-Oxadiazole-1,3,4-Oxadiazole Hybrids | 1,2,4-Oxadiazole, 1,3,4-Oxadiazole (B1194373) | Anticancer Agents |

| Coumarin-1,2,4-Oxadiazole Hybrids | Coumarin, 1,2,4-Oxadiazole | Cholinesterase Inhibition, Neuroprotection |

| 1,2,4-Oxadiazole-Triazole-Pyrazole Hybrids | 1,2,4-Oxadiazole, 1,2,3-Triazole, Pyrazole (B372694) | Anticancer Activity |

| Benzimidazole-Oxadiazole Hybrids | Benzimidazole, 1,2,4-Oxadiazole | Anticancer, Antimicrobial, Anti-inflammatory google.com |

| 1,2,4-Oxadiazole-Quinazoline-4-one Hybrids | 1,2,4-Oxadiazole, Quinazolin-4-one | Antiproliferative Activity google.com |

| 1,2,4-Oxadiazole-Hydroxamate Hybrids | 1,2,4-Oxadiazole, Hydroxamic Acid | HDAC Inhibition |

Detailed research findings have demonstrated the enhanced utility of these hybrid molecules. For instance, the combination of the 1,2,4-oxadiazole and 1,3,4-oxadiazole rings has led to the development of potent anticancer agents. Molecular docking studies of these hybrids have shown strong binding affinity to key cancer-related proteins like the epidermal growth factor receptor (EGFR).

In the realm of neurodegenerative disease research, coumarin/1,2,4-oxadiazole hybrids have been investigated for their ability to inhibit cholinesterases, enzymes implicated in the progression of Alzheimer's disease. These hybrids have shown promising inhibitory activity and neuroprotective effects against amyloid-beta-induced toxicity.

Furthermore, the synthesis of hybrid molecules containing 1,2,4-oxadiazole, 1,2,3-triazole, and pyrazole moieties has yielded compounds with significant anticancer activity against various cancer cell lines. Similarly, the conjugation of 1,2,4-oxadiazoles with quinazolin-4-one has resulted in multi-targeted inhibitors with antiproliferative effects. google.com The development of 1,2,4-oxadiazole hydroxamate-based derivatives as histone deacetylase (HDAC) inhibitors further underscores the versatility of this scaffold in creating novel therapeutic candidates.

The exploration of benzimidazole-oxadiazole hybrids has also opened up new avenues in medicinal chemistry, with these compounds exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. google.com The molecular hybridization approach allows for the fine-tuning of the pharmacological profile of these compounds. google.com

While direct research on hybrid molecules derived from This compound is not widely reported, the extensive studies on analogous 1,2,4-oxadiazole structures provide a strong foundation and a clear roadmap for its potential application in the design and synthesis of novel, multifunctional research tools. The principles and successful strategies employed in the creation of other 1,2,4-oxadiazole hybrids can be extrapolated to guide the future development of conjugates incorporating this specific chemical entity.

Q & A

Q. What are the established synthetic routes for 3-Ethoxy-1,2,4-oxadiazol-5-amine, and what key intermediates are involved?

The synthesis typically involves cyclization reactions between ethoxy-substituted precursors and nitrile or amidoxime derivatives. For example, condensation of ethoxy-substituted amidoximes with acyl chlorides or activated carboxylic acids under basic conditions (e.g., pyridine or triethylamine) can yield the oxadiazole ring. Subsequent deprotection or functionalization steps may introduce the amine group. Key intermediates include 3-ethoxy-1,2,4-oxadiazole derivatives and protected amine precursors .

Q. What spectroscopic methods are most reliable for characterizing this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming the ethoxy group (e.g., triplet at ~1.3 ppm for CH and quartet at ~4.0 ppm for OCH in H NMR) and amine proton signals.

- IR Spectroscopy : Stretching vibrations for N–H (3300–3500 cm) and C–O–C (1050–1250 cm) confirm functional groups.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers optimize reaction yields for this compound synthesis?

Yield optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization efficiency.

- Catalysis : Lewis acids (e.g., ZnCl) or base catalysts (e.g., KCO) accelerate ring closure.

- Temperature Control : Moderate heating (60–80°C) balances reaction rate and byproduct suppression .

Advanced Research Questions

Q. How does the ethoxy substituent influence the electronic and steric properties of 1,2,4-oxadiazole derivatives in biological systems?

The ethoxy group acts as an electron-donating substituent, modulating the oxadiazole ring’s electron density. This affects binding affinity to targets like enzymes or receptors. Steric effects from the ethoxy moiety can hinder interactions in crowded binding pockets, as observed in diuretic analogs where bulkier substituents reduced activity. Computational studies (e.g., DFT) quantify these effects by analyzing charge distribution and molecular orbital interactions .

Q. What strategies resolve contradictory bioactivity data in 1,2,4-oxadiazol-5-amine derivatives?

Contradictions may arise from:

- Stereochemical Variants : Enantiomers or tautomers (e.g., amine vs. imine forms) can exhibit divergent activities.

- Impurity Profiles : Trace byproducts (e.g., uncyclized intermediates) may interfere with assays.

- Assay Conditions : pH, solvent, or ionic strength variations alter compound solubility/target interactions. Mitigation includes chiral HPLC purification, rigorous NMR/MS characterization, and standardized bioassay protocols .

Q. How can computational modeling enhance the design of this compound analogs for targeted drug discovery?

- Docking Studies : Predict binding modes to receptors (e.g., antioxidant enzymes or ion channels) using software like AutoDock or Schrödinger.

- QSAR Models : Correlate substituent properties (e.g., Hammett constants) with activity to guide analog design.

- MD Simulations : Assess stability of ligand-receptor complexes over time, identifying critical interaction residues .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Challenges include low melting points and hygroscopicity. Solutions:

- Co-Crystallization : Use co-formers (e.g., carboxylic acids) to stabilize the lattice.

- Slow Evaporation : Employ high-boiling solvents (e.g., DMSO) under controlled humidity.

- Cryo-Crystallography : Flash-cooling techniques (e.g., liquid N) preserve crystal integrity. SHELX software aids in structure refinement .

Methodological Considerations

Q. How to validate the purity of this compound in pharmacological studies?

- HPLC-DAD/MS : Detect impurities at <0.1% levels.

- Elemental Analysis : Confirm C, H, N, O content within ±0.3% of theoretical values.

- Stability Testing : Monitor degradation under stress conditions (heat, light, humidity) via accelerated stability studies .

Q. What experimental approaches elucidate the mechanism of action for this compound in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.